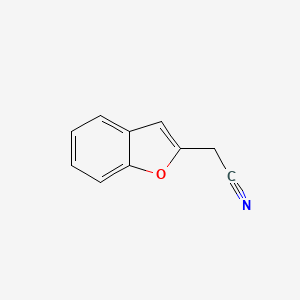

2-(1-Benzofuran-2-yl)acetonitrile

Overview

Description

2-(1-Benzofuran-2-yl)acetonitrile is a chemical compound with the CAS Number: 95-28-3 . It has a molecular weight of 157.17 . It is usually in the form of a powder .

Synthesis Analysis

The synthesis of benzofuran derivatives, including 2-(1-Benzofuran-2-yl)acetonitrile, involves various methods. One common method is the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans, mediated by hypervalent iodine reagents . Another method involves the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones in the presence of cuprous chloride as a catalyst .Molecular Structure Analysis

The IUPAC name for this compound is 1-benzofuran-2-ylacetonitrile . The InChI code for this compound is 1S/C10H7NO/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7H,5H2 . This information can be used to derive the molecular structure of the compound.Chemical Reactions Analysis

Benzofuran derivatives, including 2-(1-Benzofuran-2-yl)acetonitrile, are involved in various chemical reactions. For instance, they can undergo hydroalkoxylation reactions catalyzed by indium (III) halides to produce benzo[b]furans . They can also undergo a 5-exo-dig reductive cyclization mediated by isocyanide and catalyzed by palladium to produce 2-alkyl/benzyl benzofurans .Physical And Chemical Properties Analysis

2-(1-Benzofuran-2-yl)acetonitrile is a powder that is stored at room temperature . It has a melting point of 54-55 degrees Celsius .Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including 2-(1-Benzofuran-2-yl)acetonitrile, exhibit promising anti-tumor properties. Researchers have observed inhibitory effects on cell growth in various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . These findings suggest that this compound could serve as a potential lead for developing novel anti-cancer drugs.

Antibacterial Properties

The compound (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime has demonstrated significant antibacterial activity against both Staphylococcus aureus and Escherichia coli . Such antimicrobial properties make it relevant for combating bacterial infections.

Anti-Viral Potential

A novel macrocyclic benzofuran compound has been identified with anti-hepatitis C virus (HCV) activity. Researchers believe it could be an effective therapeutic drug for HCV . This finding highlights the compound’s potential in antiviral drug development.

Synthesis Methods

Recent studies have explored innovative methods for constructing benzofuran rings. For instance:

- A unique free radical cyclization cascade allows the synthesis of complex polycyclic benzofuran compounds .

- Proton quantum tunneling has been employed to construct benzofuran rings with high yield and fewer side reactions .

Drug Prospects

Given the diverse pharmacological activities of benzofuran derivatives, including 2-(1-Benzofuran-2-yl)acetonitrile, they hold promise as drug candidates. Researchers continue to investigate their potential applications in various therapeutic areas.

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding dust formation and breathing vapors, mist, or gas .

Future Directions

Benzofuran and its derivatives, including 2-(1-Benzofuran-2-yl)acetonitrile, are being explored for their potential in antimicrobial therapy . They are also being studied for their anticancer activities . The unique structural features of benzofuran and its wide array of biological activities make it a promising structure in the field of drug discovery .

Relevant Papers The relevant papers for this compound can be found in the references provided . These papers contain more detailed information about the compound and its properties.

Mechanism of Action

Target of Action

2-(1-Benzofuran-2-yl)acetonitrile is a compound that belongs to the class of benzofuran derivatives Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Some substituted benzofurans have shown dramatic anticancer activities .

Mode of Action

For instance, some benzofurans can prevent certain serine/threonine kinases from functioning by interfering with the cell cycle during the G2/M phase . This interference has been linked to the development of cancer .

Biochemical Pathways

Benzofuran derivatives have been found to affect a wide range of biochemical pathways due to their diverse pharmacological activities .

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects . For instance, a substituted benzofuran compound was found to inhibit the growth of different types of cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

properties

IUPAC Name |

2-(1-benzofuran-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDLHQOQMQIFLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Benzofuran-2-yl)acetonitrile | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

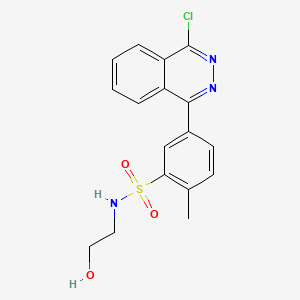

![1-benzyl-N~3~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2819896.png)

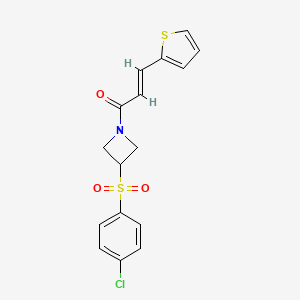

![2,5-Dimethyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride](/img/structure/B2819897.png)

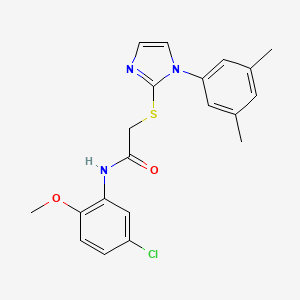

![2-[2,6-Dimethyl-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid](/img/structure/B2819901.png)

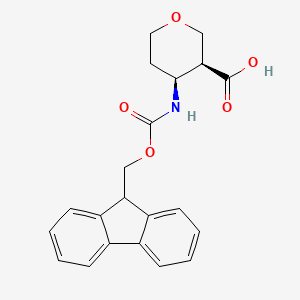

![N-[cyano(2-fluorophenyl)methyl]-2-[(3,5-difluorophenyl)formamido]acetamide](/img/structure/B2819902.png)

![3-(2,3-Dihydro-1-benzofuran-5-yl)-1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}pyrrolidine](/img/structure/B2819904.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2819905.png)

![3-[(4-Fluorophenyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B2819906.png)